molecular formula C25H24N2O2 B1162252 BB-22 6-hydroxyisoquinoline isomer

BB-22 6-hydroxyisoquinoline isomer

Cat. No. B1162252
M. Wt: 384.5
InChI Key: VUCVJQBQZRPWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BB-22 is an analog of the potent synthetic cannabinoid JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 6-hydroxyisoquinoline isomer differs from BB-22 structurally by having the quinoline group replaced with an isoquinoline group attached at its six position. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

Research by Kohyama et al. (2016) highlights the importance of differentiating between regioisomers of synthetic cannabinoids like BB-22 in forensic drug analysis. The study emphasizes the challenge of distinguishing between isomers that are not all regulated by law. Analytical properties and methods of differentiation using gas chromatography and liquid chromatography are explored, demonstrating the application of BB-22 isomers in forensic toxicology (Kohyama et al., 2016).

Chemical Reactivity and Interaction

Koltunov et al. (2002) investigated the reactions of various hydroxyquinolines and hydroxyisoquinolines, including 5-hydroxyisoquinoline, with benzene and cyclohexane in superacid medium. The study provides insight into the chemical reactivity of these compounds and their potential applications in developing new chemical synthesis processes (Koltunov et al., 2002).

Potential in Cancer Research

Polossek et al. (1992) synthesized a series of 6-alkyl-12-formylindolo[2,1-a]isoquinolines and investigated their estrogen receptor binding affinities and cytostatic activity. These compounds, related to the BB-22 structure, showed potential in cancer research, particularly for breast cancer, highlighting the relevance of isoquinoline derivatives in medicinal chemistry (Polossek et al., 1992).

Fluorescent Dye Applications

Mercurio et al. (2021) explored the use of a functionalized hydroxyisoquinoline derivative as a novel fluorescent dye. This study shows the potential of BB-22-related compounds in biological imaging, particularly in labeling cell nuclei in biological research (Mercurio et al., 2021).

Catalytic and Chemical Properties

Research by Shang et al. (2008) on modified zeolites using silylation agents, including hydroxyquinoline, reveals potential applications in catalysis and chemical synthesis. This study provides insights into how BB-22-related compounds can be used to modify catalysts for improved performance in chemical reactions (Shang et al., 2008).

properties

Product Name

BB-22 6-hydroxyisoquinoline isomer

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

InChI

InChI=1S/C25H24N2O2/c28-25(29-21-11-10-20-15-26-13-12-19(20)14-21)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-15,17-18H,1-3,6-7,16H2

InChI Key

VUCVJQBQZRPWSK-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=C(C=NC=C2)C2=C1)C3=CN(CC4CCCCC4)C5=C3C=CC=C5

synonyms

isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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